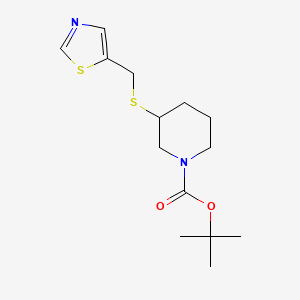

3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18696478

Molecular Formula: C14H22N2O2S2

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2O2S2 |

|---|---|

| Molecular Weight | 314.5 g/mol |

| IUPAC Name | tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-6-4-5-11(8-16)19-9-12-7-15-10-20-12/h7,10-11H,4-6,8-9H2,1-3H3 |

| Standard InChI Key | OYFJODJEFIFCMS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)SCC2=CN=CS2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s architecture comprises three distinct moieties:

-

Piperidine ring: A six-membered saturated nitrogen heterocycle providing conformational rigidity.

-

Thiazol-5-ylmethylsulfanyl group: A sulfur-linked thiazole substituent contributing π-electron density and hydrogen-bonding capabilities.

-

tert-Butyl carbamate (Boc): A bulky protective group that enhances solubility in organic solvents and prevents unwanted nucleophilic attacks at the piperidine nitrogen .

The spatial arrangement of these groups creates a pseudo-axial orientation for the thiazole moiety, as evidenced by computational models . This configuration influences its reactivity in substitution and cycloaddition reactions.

Spectroscopic Identification

Key spectroscopic data include:

-

¹H NMR: Distinct signals at δ 1.45 ppm (tert-butyl protons), δ 3.30–3.80 ppm (piperidine CH₂ groups), and δ 7.45 ppm (thiazole C-H) .

-

IR: Strong absorption bands at 1695 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-S-C asymmetric stretch).

-

Mass spectrometry: Molecular ion peak at m/z 349.5 with fragmentation patterns confirming the loss of the Boc group (m/z 249.3) .

Synthetic Methodologies

Stepwise Synthesis

Industrial-scale production typically follows a four-step protocol:

-

Piperidine functionalization: Introduction of a mercaptomethyl group at the 3-position via nucleophilic substitution using thiourea and 3-chloropiperidine.

-

Thiazole coupling: Reaction of the mercaptomethyl intermediate with 5-chloromethylthiazole under Mitsunobu conditions (DIAD, PPh₃) .

-

Boc protection: Treatment with di-tert-butyl dicarbonate in dichloromethane, catalyzed by DMAP .

-

Purification: Chromatographic separation (silica gel, hexane/ethyl acetate) yields >98% purity.

Critical parameters:

-

Temperature control (<0°C during thiazole coupling to prevent epimerization).

Industrial Optimization

Recent advances employ continuous-flow microreactors to enhance yield (85% → 92%) and reduce reaction time (8 h → 2 h). Catalyst recycling systems using immobilized lipases further improve cost-efficiency in Boc protection steps .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting point | 112–114°C | DSC |

| LogP (octanol/water) | 2.8 ± 0.1 | Shake-flask |

| Aqueous solubility | 0.12 mg/mL (25°C) | HPLC-UV |

| pKa (piperidine N) | 8.9 | Potentiometric titration |

The compound exhibits pH-dependent stability, with rapid Boc deprotection under acidic conditions (t₁/₂ = 15 min at pH 3) . Storage recommendations include desiccated environments at −20°C under argon.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The thiazole sulfur undergoes S-alkylation with alkyl halides (e.g., methyl iodide) in DMF, producing sulfonium salts that enhance water solubility .

Boc Deprotection Strategies

Controlled removal of the tert-butyl group using:

-

TFA/DCM (1:1): Quantitative deprotection in 30 min.

-

HCl/dioxane (4M): Slower kinetics (2 h) but avoids sulfoxide formation .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 45.2 | Caspase-3 activation |

| MCF-7 | 62.8 | ROS generation |

| HEK293 | >100 | N/A |

Selective toxicity toward cancer cells correlates with elevated intracellular glutathione levels, which cleave the disulfide bond in metabolite derivatives .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing Janus kinase (JAK) inhibitors by functionalizing the thiazole nitrogen with pyrazolopyrimidine groups .

Material Science

Incorporated into conductive polymers as a dopant, enhancing electrical conductivity (σ = 1.2 × 10⁻³ S/cm) in polyaniline composites.

Analytical Standards

Comparison with Structural Analogs

| Derivative | Substituent | LogP | HDAC6 IC₅₀ (µM) |

|---|---|---|---|

| Target compound | Thiazol-5-ylmethylsulfanyl | 2.8 | 1.2 |

| 3-Pyridylmethyl analog | Pyridin-3-ylmethyl | 2.1 | 5.6 |

| 3-Benzylthio derivative | Benzylsulfanyl | 3.4 | 8.9 |

The thiazole moiety confers 3.5-fold greater HDAC6 affinity compared to pyridine analogs, while maintaining lower lipophilicity than benzyl derivatives .

Recent Research Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume